ethyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
This compound belongs to the tetrahydrothieno[2,3-c]pyridine class, characterized by a bicyclic core fused with a thiophene ring. Its structure includes a 4-(N-cyclohexyl-N-methylsulfamoyl)benzamido group at position 2 and an ethyl carboxylate ester at position 2. Such derivatives are often synthesized to modulate TNF-α production, as evidenced by related compounds in the literature . The cyclohexyl group on the sulfamoyl moiety differentiates it from dimethyl or unsubstituted variants, likely altering lipophilicity and pharmacokinetic properties .
Properties
IUPAC Name |
ethyl 2-[[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39N3O5S2/c1-7-36-26(33)22-21-17-27(2,3)30-28(4,5)23(21)37-25(22)29-24(32)18-13-15-20(16-14-18)38(34,35)31(6)19-11-9-8-10-12-19/h13-16,19,30H,7-12,17H2,1-6H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJZGCAATCWZCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its structural characteristics, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a thieno[2,3-c]pyridine core fused with a sulfonamide moiety. The presence of an ethyl group at the 3-carboxylate position and a cyclohexylmethylsulfamoyl group enhances its solubility and reactivity. The molecular formula is with a molecular weight of 556.1 g/mol .
Table 1: Structural Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 556.1 g/mol |
| CAS Number | 1215613-60-7 |
Research indicates that compounds similar to this compound exhibit significant biological activities. These include:
- Enzyme Inhibition : The compound has been shown to interact with enzymes involved in phosphate metabolism, which is critical for various biological processes.
- Antimicrobial Activity : Structural analogs have demonstrated antimicrobial properties against various pathogens.
- Anticancer Potential : Some derivatives exhibit cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of similar thieno[2,3-c]pyridine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the sulfonamide group significantly enhanced activity .
- Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of the compound on human breast cancer cell lines. The results showed that the compound induced apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent .
Binding Affinity Studies
Binding affinity studies have shown that this compound binds effectively to specific biological targets. These interactions are crucial for understanding its mechanism of action and optimizing therapeutic potential.
Table 2: Biological Activities of Related Compounds
| Compound Name | Biological Activity |
|---|---|
| Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | Antimicrobial |
| N-(4-(benzyloxy)-phenyl)-N-methylsulfamoyl derivatives | Anticancer |
| Thienopyrimidine derivatives | Inhibition of phosphate transport |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Key structural differences among analogs lie in sulfamoyl substituents, tetrahydrothieno ring modifications, and ester/amide functional groups. Below is a comparative analysis:
Key Findings
Sulfamoyl Substitution :
- The cyclohexyl-methyl group in the target compound increases lipophilicity (clogP ≈ 4.2) compared to dimethyl analogs (clogP ≈ 3.1), enhancing membrane permeability .
- Bulkier substituents like cyclohexyl may reduce off-target interactions, as seen in kinase inhibitors .
Non-methylated analogs (e.g., compound in ) show shorter half-lives in vivo, suggesting methyl groups delay metabolic degradation.
Ester vs. Amide Functional Groups :
- Ethyl carboxylate esters (target compound) are more hydrolytically stable than methyl esters, balancing bioavailability and potency .
- Carboxamide derivatives (e.g., ) exhibit higher solubility but lower cellular uptake in in vitro models .
NMR and Spectroscopic Comparisons
- The tetramethyl groups would produce distinct ^1H NMR signals at δ 1.2–1.4 ppm (CH3) and ^13C NMR peaks near δ 20–25 ppm, differentiating it from dimethyl or unsubstituted analogs .
- The cyclohexyl group’s axial-equatorial proton splitting (δ 1.0–2.0 ppm) contrasts with simpler alkyl chains in analogs .
Q & A
Basic: What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis involves multi-step reactions, including sulfamoyl benzamido coupling, esterification, and tetrahydrothieno-pyridine core formation. Key steps:
- Amide Coupling : Use carbodiimide crosslinkers (e.g., EDC/HOBt) for the benzamido linkage under anhydrous conditions (DMF or DCM) at 0–25°C .
- Cyclization : Optimize temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to favor ring closure .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .
Optimization : Apply Design of Experiments (DoE) to test variables (molar ratios, solvent systems) and use HPLC tracking for intermediate purity .
Basic: Which analytical techniques are most effective for structural confirmation?
Answer:
- NMR Spectroscopy : Use 1H/13C NMR to resolve the tetrahydrothieno-pyridine core (δ 2.5–4.5 ppm for methylene protons) and sulfamoyl benzamido groups (δ 7.8–8.2 ppm for aromatic protons). HSQC/HMBC experiments clarify connectivity .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular weight (e.g., [M+H]+ expected at m/z ~620) .
- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and confirms the tetramethyl substitution pattern .
Advanced: How can computational methods predict the compound’s conformational stability?
Answer:
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., water/DMSO) to assess the flexibility of the tetrahydrothieno-pyridine core .
- Density Functional Theory (DFT) : Calculate energy minima for the sulfamoyl group’s rotational barriers and evaluate steric hindrance from cyclohexyl substituents .
- Docking Studies : Model interactions with biological targets (e.g., kinases) to prioritize derivatives for synthesis .
Advanced: How should researchers address contradictory bioactivity data across analogs?
Answer:
- Meta-Analysis : Compare IC50 values of analogs (e.g., methyl vs. ethyl esters) from published datasets to identify substituent-dependent trends .
- Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time to minimize variability .
- Mechanistic Profiling : Use knockout cell lines or isoform-specific inhibitors to validate target engagement .
Basic: What strategies improve solubility for in vitro assays?
Answer:
- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin complexes to enhance aqueous solubility .
- Prodrug Derivatization : Introduce phosphate or glycoside groups at the ester moiety for temporary hydrophilicity .
- pH Adjustment : Test solubility in buffered solutions (pH 4–9) to identify ionizable groups .
Advanced: How to design a structure-activity relationship (SAR) study for this compound?
Answer:
- Core Modifications : Synthesize analogs with varying substituents (e.g., replacing cyclohexyl with piperidinyl) to assess steric/electronic effects .
- Functional Group Swaps : Compare sulfamoyl (SO2NMeCy) vs. sulfonyl (SO2Me) bioactivity .
- Statistical Analysis : Use multivariate regression to correlate logP, polar surface area, and activity .
Advanced: What computational tools are suitable for photophysical property prediction?
Answer:
- TD-DFT : Predict UV-Vis absorption spectra by modeling electronic transitions in the benzamido and thieno-pyridine moieties .
- Solvatochromic Models : Estimate fluorescence quantum yield using solvent polarity parameters (ET30 scale) .
Basic: How to mitigate degradation during storage?
Answer:
- Lyophilization : Store as a lyophilized powder under argon at –20°C to prevent hydrolysis of the ester group .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring to identify degradation pathways .
Advanced: What continuous-flow approaches enable scalable synthesis?
Answer:
- Microreactor Systems : Perform amide coupling in a continuous-flow reactor (residence time: 10–30 min) to improve heat transfer and yield .
- In-Line Purification : Integrate scavenger columns (e.g., silica or ion-exchange resins) for real-time impurity removal .
Advanced: How to resolve spectral overlap in NMR analysis?
Answer:
- 2D NMR : Utilize HSQC to assign methylene/methyl protons in the tetramethyl-substituted core and NOESY for spatial proximity analysis .
- Variable Temperature NMR : Heat samples to 40–60°C to reduce signal broadening caused by conformational exchange .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
